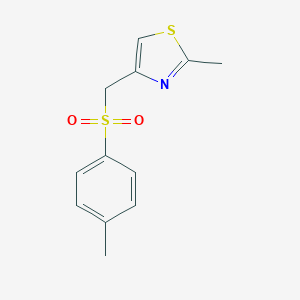
N-(3,5-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)benzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is an effective treatment for various bacterial infections, including coccidiosis, salmonellosis, and respiratory tract infections in animals.
Wirkmechanismus
N-(3,5-dimethylphenyl)benzenesulfonamide works by inhibiting the synthesis of folic acid, which is an essential component of bacterial DNA. By blocking the production of folic acid, the bacteria cannot replicate and eventually die off. This mechanism of action is similar to other sulfonamide antibiotics.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It is metabolized in the liver and excreted in the urine. It has been shown to have a low toxicity profile and is generally well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)benzenesulfonamide has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. It is also effective against a wide range of bacterial strains, making it a versatile tool for researchers. However, there are also limitations to its use. It can only be used in animals and cannot be used in humans due to its potential side effects. Additionally, it can only be used for in vitro experiments and cannot be used in vivo due to its toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)benzenesulfonamide. One area of research is the development of new sulfonamide antibiotics that are more effective against resistant bacterial strains. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their effectiveness. Additionally, there is a need for further research into the toxicity of this compound and its potential impact on the environment. Finally, there is a need for further research into the mechanism of action of this compound to better understand its antibacterial properties.
Conclusion:
In conclusion, this compound is an important sulfonamide antibiotic that is widely used in veterinary medicine. It has a range of scientific research applications and has been extensively studied for its antibacterial properties. While it has several advantages for laboratory experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of new sulfonamide antibiotics and the investigation of its potential use in combination with other antibiotics.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)benzenesulfonamide involves the reaction between 3,5-dimethylaniline and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 183-185°C.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the effects of sulfonamide antibiotics on bacterial growth and to determine the minimum inhibitory concentration (MIC) of various bacterial strains. It has also been used in studies investigating the resistance mechanisms of bacteria to sulfonamide antibiotics.
Eigenschaften
Molekularformel |
C14H15NO2S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-11-8-12(2)10-13(9-11)15-18(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 |
InChI-Schlüssel |
RFDAPUDSPGRHNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B274538.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)